

Spectroscopic Profile of 6-Bromoquinoline: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromoquinoline

Cat. No.: B019933

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For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural and electronic properties of chemical entities is paramount. This technical guide provides an in-depth overview of the spectroscopic data for **6-bromoquinoline**, a key heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **6-Bromoquinoline** is C_9H_6BrN , and it has a molecular weight of approximately 208.06 g/mol. [1] The spectroscopic data presented below serves to confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

1H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not explicitly available in a summarized table format in the search results.			

¹³C NMR Data

Chemical Shift (ppm)	Assignment
Data not explicitly available in a summarized table format in the search results.	

Note: While specific peak assignments and coupling constants were not readily available in a consolidated format from the initial search, spectral data can be found on platforms like ChemicalBook and PubChem for independent analysis.[\[2\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Interpretation
Specific peak data is available on resources like the NIST WebBook and ChemicalBook for direct consultation. [4] [5]	C-H stretching (aromatic), C=C and C=N stretching (quinoline ring), C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For **6-bromoquinoline**, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance.

m/z	Interpretation
~207	[M] ⁺ peak corresponding to the ⁷⁹ Br isotope
~209	[M+2] ⁺ peak corresponding to the ⁸¹ Br isotope

Note: The mass spectrum (electron ionization) for **6-bromoquinoline** can be accessed through the NIST Chemistry WebBook.[\[4\]](#)[\[6\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **6-bromoquinoline**.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **6-bromoquinoline** is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[\[7\]](#)
- Instrumentation: A high-resolution NMR spectrometer, such as a 400 or 500 MHz instrument, is utilized.[\[8\]](#)
- ¹H NMR Acquisition:
 - A proton spectrum is acquired using a standard pulse sequence.
 - The spectral width is typically set to 12-16 ppm.[\[8\]](#)
 - A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
 - A relaxation delay of 1-2 seconds is commonly used.[\[7\]](#)[\[8\]](#)
- ¹³C NMR Acquisition:
 - A proton-decoupled ¹³C spectrum is acquired.
 - The spectral width is set to approximately 200-220 ppm.[\[8\]](#)

- A larger number of scans is typically required compared to ^1H NMR to achieve adequate signal intensity.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): A small amount of the solid **6-bromoquinoline** sample is placed directly onto the ATR crystal.[\[7\]](#)[\[8\]](#)
 - KBr Pellet: Alternatively, a small amount of the sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.[\[7\]](#)
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.[\[8\]](#)
- Data Acquisition:
 - A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.[\[8\]](#)
 - The sample is then placed in the instrument, and the sample spectrum is recorded.
 - The spectrum is typically scanned in the range of $4000\text{-}400\text{ cm}^{-1}$.[\[8\]](#)
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.[\[8\]](#)

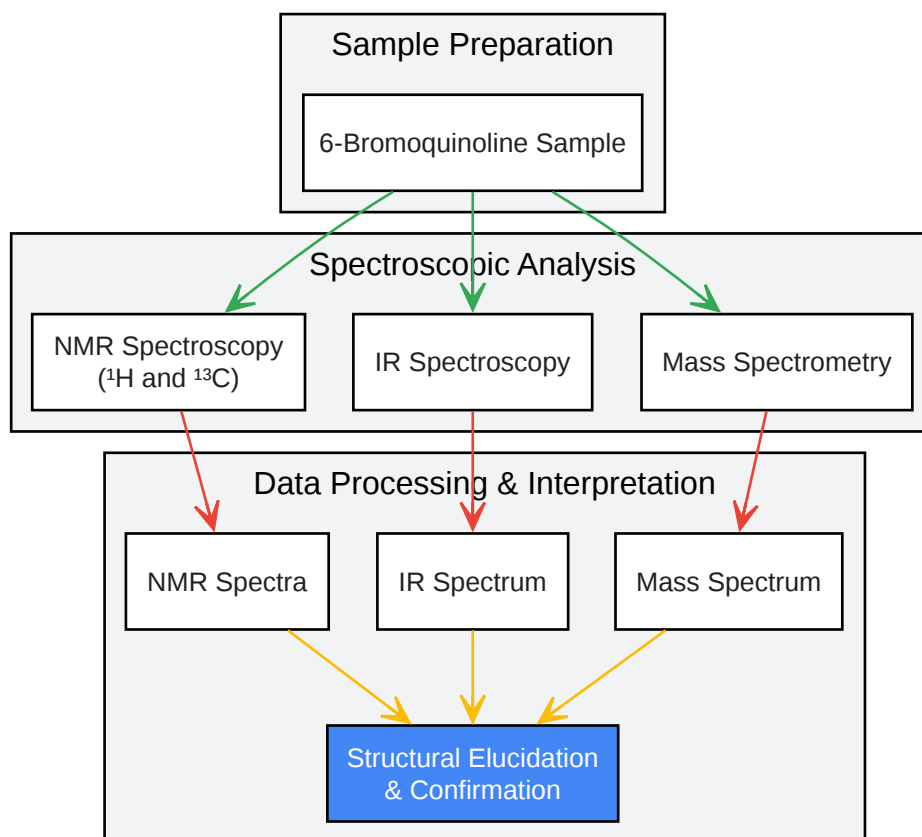
Mass Spectrometry

- Sample Introduction: The **6-bromoquinoline** sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Electron Ionization (EI) is a common method for volatile compounds like **6-bromoquinoline**.
- Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6-bromoquinoline**.



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Caption: Workflow for Spectroscopic Analysis of **6-Bromoquinoline**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromoquinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019933#spectroscopic-data-for-6-bromoquinoline-nmr-ir-mass-spec]

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